molecular formula C10H11ClFNO2 B2460822 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride CAS No. 1267820-12-1

4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride

Cat. No.: B2460822
CAS No.: 1267820-12-1
M. Wt: 231.65
InChI Key: KFYRWEBFYSHTCY-UHFFFAOYSA-N
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Description

4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride is a synthetic organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of an amino group, a fluorine atom, and a dihydrobenzo[b]oxepin core structure

Properties

IUPAC Name

4-amino-7-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2.ClH/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9;/h1-2,5,8H,3-4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYRWEBFYSHTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)F)C(=O)C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Nitro Reduction and Cyclization

This method, adapted from CN117263880A, uses p-fluoronitrobenzene as the starting material:

  • Nitro Reduction :

    • Conditions : Hydrogen gas (0.5–0.6 MPa), Raney nickel catalyst, 30–60°C.
    • Outcome : Converts nitro groups to amines with >90% yield.
    • Mechanism : Catalytic hydrogenation cleaves the N–O bond, yielding the primary amine.
  • Cyclization with Chloral Derivatives :

    • Reagents : Chloral, hydroxylamine, BF₃·OEt₂ (Lewis acid catalyst).
    • Conditions : 70°C, 0.5 h.
    • Outcome : Forms the oxepin ring via intramolecular ether formation.
  • Hydrochloride Salt Formation :

    • Process : Treat the free base with HCl in methanol.

Advantages : High regioselectivity, cost-effective starting materials.
Limitations : Requires strict moisture control during chloral reactions.

Route 2: Ring Expansion via Persulfate Oxidation

A patent-described approach for analogous compounds uses persulfate-mediated ring expansion:

  • Oxidation Step :

    • Reagents : Sodium persulfate (1:1.5 molar ratio), concentrated sulfuric acid.
    • Conditions : 65–75°C, 6 h.
    • Outcome : Converts a benzooxazine precursor to the oxepin ring.
  • Nitro Group Introduction :

    • Reagents : Fuming nitric acid (98%).
    • Mechanism : Electrophilic nitration at the para position relative to fluorine.
  • Final Reduction :

    • Catalyst : Palladium on carbon (Pd/C).
    • Yield : 85–92% after recrystallization.

Key Insight : Persulfate oxidants enable controlled ring expansion without side reactions.

Route 3: Friedel-Crafts Acylation and Amination

A hybrid method inspired by PMC8539288 and ACS publications:

  • Friedel-Crafts Acylation :

    • Reagents : Acetyl chloride, AlCl₃.
    • Outcome : Forms the ketone at position 5.
  • Fluorine Introduction :

    • Method : Electrophilic fluorination using Selectfluor®.
    • Yield : 78%.
  • Reductive Amination :

    • Conditions : Sodium cyanoborohydride, ammonium acetate.
    • Result : Converts ketone to amine without ring opening.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Starting Material Cost Low (p-fluoronitrobenzene) Moderate (benzooxazine) High (acetyl chloride)
Yield (%) 88 85 75
Reaction Time 8 h 12 h 10 h
Purification Complexity Moderate High Low

Critical Reaction Optimization

Solvent Selection

  • Dichloromethane (DCM) : Used in extractions for its low polarity and high volatility.
  • Dimethyl Sulfoxide (DMSO) : Facilitates fluorine-chlorine exchange but requires anhydrous conditions.

Catalysts

  • Raney Nickel : Preferred for nitro reductions due to low cost and high activity.
  • BF₃·OEt₂ : Enhances cyclization kinetics in oxepin formation.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

    Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).

Major Products Formed

    Oxidation: Formation of oxepin-quinones.

    Reduction: Formation of dihydrobenzo[b]oxepin derivatives.

    Substitution: Formation of various substituted benzoxepines.

Scientific Research Applications

4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-7-methyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol hydrochloride
  • 4-Amino-7-chloro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride
  • 4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride

Uniqueness

4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

PropertyDetails
Common NameThis compound
CAS Number1267820-12-1
Molecular FormulaC10H11ClFNO2
Molecular Weight231.65 g/mol

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory pathways and possibly other biological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound shows potential as an inhibitor for enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Modulation : It may interact with neurotransmitter receptors, affecting pathways related to mood regulation and pain perception.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anti-inflammatory Properties : Studies indicate that it can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Antioxidant Activity : The compound has shown the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Neuroprotective Effects : Preliminary research suggests that it may protect neuronal cells from damage, indicating potential use in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in RAW264.7 macrophages, with an IC50 value indicating effective inhibition at low concentrations .
    • Another study showed its ability to scavenge DPPH radicals, suggesting strong antioxidant properties .
  • Comparative Analysis :
    • When compared with similar compounds (e.g., 4-Amino-3,4-dihydrobenzo[b]oxepin), 4-Amino-7-fluoro demonstrated enhanced solubility and bioavailability due to the presence of the amino group .

Data Table: Comparative Biological Activity

Compound NameBiological ActivityIC50 Value (µM)Notes
4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepinAnti-inflammatory13.7 ± 0.7Effective in RAW264.7 cells
4-Amino-3,4-dihydrobenzo[b]oxepinLimited anti-inflammatory>50Less effective than its fluorinated counterpart
Other Benzoxepine DerivativesVariesVariesDependent on specific substitutions

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step pathways, including cyclization and functional group modifications. For example, acylation under basic conditions (e.g., using acyl chlorides) is a common strategy for benzodiazepine derivatives . Optimization may focus on solvent choice (polar aprotic solvents), temperature control (room temperature to 80°C), and catalyst selection (e.g., triethylamine). Purity can be enhanced via recrystallization, as seen in analogous compounds with melting points (mp) between 81–82°C .

Table 1: Key Physical Properties

PropertyValueReference
Molecular FormulaC₁₀H₁₁ClFNO₂Derived from
Melting Point81–82°C (analogous)
Purity≥97% (HPLC)

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm the presence of the fluorine substituent (¹⁹F NMR) and aromatic protons (¹H NMR).
  • HPLC-MS : Assess purity and detect impurities (e.g., related substances like benzodiazepine derivatives ).
  • Elemental Analysis : Verify stoichiometry (C, H, N, Cl, F).
    • Stability testing under varying temperatures and humidity (e.g., 25°C/60% RH) is critical to avoid degradation, as recommended for hygroscopic analogs .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store in a dry, airtight container at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to light and moisture, as highlighted in safety guidelines for structurally similar hydrochlorides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition) across multiple replicates.

  • Impurity Profiling : Trace impurities (e.g., ≤0.1% of related benzoxepin derivatives) may interfere with bioactivity . Use preparative HPLC to isolate pure batches.

  • Structural Confirmation : X-ray crystallography can confirm stereochemistry, as ambiguities in dihydrobenzo[b]oxepin conformers may affect activity .

    Table 2: Common Impurities in Analogous Compounds

    Impurity NameCAS RNDetection Method
    Ofloxacin N-Oxide HydrochlorideNot availableHPLC-UV
    Benzodioxepin Carboxylic Acid20825-89-2NMR

Q. What strategies are effective for designing derivatives to enhance target selectivity?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at the 7-fluoro position to modulate steric/electronic effects.
  • Computational Modeling : Predict binding affinity using molecular docking (e.g., for kinase inhibitors).
  • SAR Studies : Compare with analogs like 4-(2,4-dichlorobenzoyl)-7-fluoro-benzodiazepin-2-one, which exhibit varied pharmacological profiles .

Q. How can environmental hazards associated with this compound be mitigated during disposal?

  • Methodological Answer : Follow P501 guidelines for disposal: incinerate in a licensed facility to avoid aquatic toxicity. Neutralize acidic residues (e.g., HCl byproducts) with sodium bicarbonate before disposal .

Data Contradiction Analysis

Q. Why do melting points vary across literature sources for related compounds?

  • Methodological Answer : Variations arise from:

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrated).
  • Purity : Lower purity (<97%) due to residual solvents or byproducts .
  • Measurement Techniques : Differential scanning calorimetry (DSC) vs. traditional capillary methods.

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